rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans
CAS No.: 1485395-79-6
Cat. No.: VC11629351
Molecular Formula: C8H18ClN3O2
Molecular Weight: 223.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1485395-79-6 |
|---|---|
| Molecular Formula | C8H18ClN3O2 |
| Molecular Weight | 223.7 |
Introduction
Chemical Identity and Structural Features
rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans belongs to the class of urea-linked pyrrolidine derivatives. The compound’s molecular formula is C₈H₁₈ClN₃O₂, with a molar mass of 223.7 g/mol. The trans configuration of the methoxy and ethyl substituents on the pyrrolidine ring is critical for its stereochemical integrity, as evidenced by crystallographic studies of analogous compounds .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1485395-79-6 |
| Molecular Formula | C₈H₁₈ClN₃O₂ |
| Molecular Weight | 223.7 g/mol |
| Purity | ≥95% |
| Configuration | trans |
| Chiral Centers | 3 (C3, C4, N1) |
The pyrrolidine ring adopts an envelope conformation, a common feature in saturated five-membered nitrogen heterocycles, which minimizes steric strain and optimizes hydrogen-bonding interactions . The methoxy group at the 4-position of the pyrrolidine ring enhances solubility in polar solvents, while the ethylurea side chain provides a scaffold for intermolecular interactions.
Synthesis and Purification
The synthesis of rac-3-ethyl-1-[(3R,4R)-4-methoxypyrrolidin-3-yl]urea hydrochloride, trans involves multi-step reactions starting from functionalized pyrrolidine precursors. A representative pathway, adapted from methods used for analogous compounds, includes:
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Reductive Amination: A ketone intermediate is reduced under hydrogenation conditions using palladium on carbon (Pd/C) in ethanol, yielding a racemic mixture of trans- and cis-hydroxypyrrolidines .
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Urea Formation: The hydroxyl group is substituted with an ethylurea moiety via nucleophilic attack using ethyl isocyanate, followed by hydrochloric acid quenching to form the hydrochloride salt.
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Chiral Resolution: Chromatographic separation on silica gel (ethyl acetate/petroleum ether, 9:1) isolates the trans-isomer, which is recrystallized from methanol to achieve >95% purity .
Critical challenges include controlling stereoselectivity during the reductive amination step and minimizing racemization during salt formation. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify configuration and purity .
Structural and Conformational Analysis
X-ray crystallography of related pyrrolidine derivatives reveals that the trans configuration stabilizes the envelope conformation through intramolecular hydrogen bonding between the urea carbonyl and the pyrrolidine nitrogen . Key torsional angles include:
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C4–C5–O4–C6: −94.04° (dictates methoxy orientation)
These angles ensure minimal steric clash between the methoxy and ethyl groups, a feature critical for maintaining thermodynamic stability. The hydrochloride salt further stabilizes the crystal lattice via ionic interactions with the protonated urea nitrogen.
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